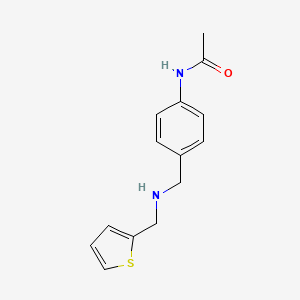
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound characterized by the presence of a dimethylamine group attached to a 3-p-tolyl-prop-2-ynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of p-tolylacetylene with dimethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the dimethylamine to the alkyne group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction can produce alkenes or alkanes, depending on the extent of the reaction.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propionic acid 3-p-tolyl-prop-2-ynyl ester
- 1-[3-[diethyl-[3-(p-tolyl)prop-2-ynyl]-λ5-azanyl]prop-1-ynyl]-4-methyl-benzene
Uniqueness
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to its specific combination of a dimethylamine group and a 3-p-tolyl-prop-2-ynyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H15N/c1-11-6-8-12(9-7-11)5-4-10-13(2)3/h6-9H,10H2,1-3H3 |
Clé InChI |
GWQVGZHEZWJNBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


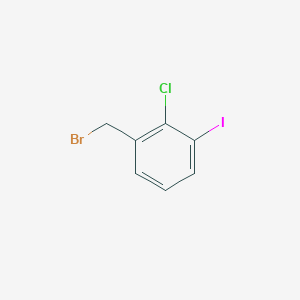
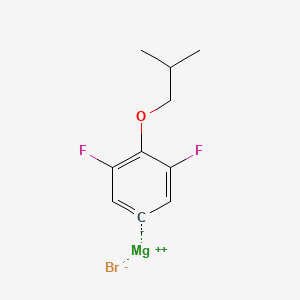
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
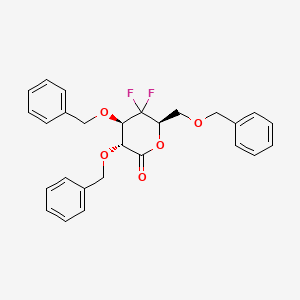
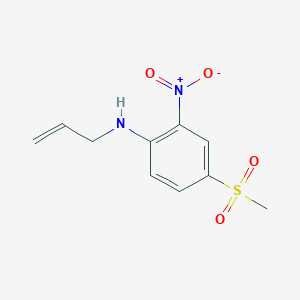

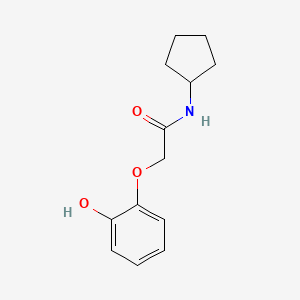
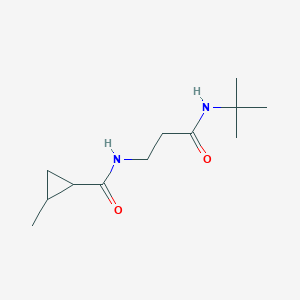
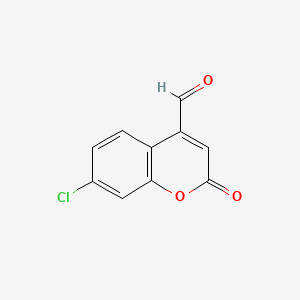
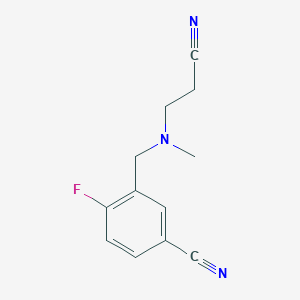
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
